molecular formula C19H19NO5 B1319931 Fmoc-2-amino-3-methoxypropionic acid CAS No. 215189-51-8

Fmoc-2-amino-3-methoxypropionic acid

Katalognummer B1319931
CAS-Nummer: 215189-51-8
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: YFWAFELGMGZCHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-2-amino-3-methoxypropionic acid is a chemical compound used in the synthesis of peptides and peptidomimetics . It is a derivative of 2-amino-3-methoxypropionic acid, which is a nonproteinogenic amino acid . The compound is often used in solid-phase peptide synthesis as a protecting group .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular formula of Fmoc-2-amino-3-methoxypropionic acid is C19H19NO5 . Its average mass is 341.358 Da and its monoisotopic mass is 341.126312 Da .


Chemical Reactions Analysis

Fmoc-2-amino-3-methoxypropionic acid is frequently used as a protecting group for amines . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-2-amino-3-methoxypropionic acid has a molecular weight of 341.36 . It is typically used for research purposes .

Wissenschaftliche Forschungsanwendungen

Solid Phase Peptide Synthesis

Fmoc-2-amino-3-methoxypropionic acid plays a significant role in solid-phase peptide synthesis. Funakoshi et al. (1988) utilized a derivative of this compound in the synthesis of human pancreastatin and its fragments. Their approach involved the use of 3-(α-Fmoc-amino-4-methoxybenzyl)-4-methoxyphenylpropionic acid in combination with trimethylsilyl bromide deprotection (Funakoshi et al., 1988). Additionally, Guo et al. (1988) applied this methodology for the solid-phase synthesis of chicken antral peptide, highlighting the versatility of the Fmoc approach in peptide synthesis (Guo et al., 1988).

Synthesis of Bioactive Peptides

The synthesis of bioactive peptides using Fmoc-2-amino-3-methoxypropionic acid derivatives has been explored for their potential in various biological applications. For instance, the synthesis of peptides with potential antibacterial properties has been investigated by Debnath et al. (2010), who developed Fmoc-amino acid/peptide functionalized cationic amphiphiles. These amphiphiles exhibited efficient antibacterial activity against both Gram-positive and Gram-negative bacteria (Debnath et al., 2010).

Development of Novel Amino Acids and Peptides

Research by Nowick et al. (2000) highlights the creation of unnatural amino acids that mimic tripeptide β-strands. They developed an amino acid comprising hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid, which formed hydrogen-bonded dimers, showing the potential of Fmoc-modified compounds in creating novel peptide structures (Nowick et al., 2000).

Biocompatibility Studies

Liang et al. (2010) conducted a study on the biocompatibility of a novel peptide hydrogel containing an RGD sequence and an Fmoc tail. Their research demonstrated the potential of these hydrogels in ophthalmology, particularly as drug delivery systems for treating ocular diseases (Liang et al., 2010).

Hydrogel Formation and Antimicrobial Properties

Supramolecular gels based on Fmoc-functionalized amino acids have been investigated for their potential in biomedical applications. Croitoriu et al. (2021) studied the effect of incorporating silver into supramolecular gels containing Fmoc-Lys(FMOC)-OH, finding significant antimicrobial activity (Croitoriu et al., 2021).

Analysis and Detection of Amino Acids

Einarsson (1985) developed a method for determining secondary amino acids, including derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl). This method provided an improved approach for amino acid analysis in various samples (Einarsson, 1985).

Wirkmechanismus

The Fmoc group acts as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) . Its removal with a piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Eigenschaften

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWAFELGMGZCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-2-amino-3-methoxypropionic acid

CAS RN

215189-51-8
Record name 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COCC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(=O)OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.